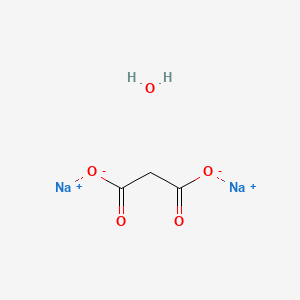

disodium;propanedioate;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium propanedioate hydrate can be synthesized by reacting malonic acid with sodium hydroxide. The process involves dissolving malonic acid in water and then slowly adding sodium hydroxide solution to the mixture. The resulting solution is then crystallized to obtain disodium propanedioate hydrate .

Industrial Production Methods

Industrial production of disodium propanedioate hydrate typically follows the same synthetic route as described above. The reaction is carried out in large-scale reactors, and the crystallization process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Disodium propanedioate hydrate undergoes various chemical reactions, including:

Esterification: Reacts with acids and acylating agents to form esters.

Decomposition: Decomposes at high temperatures, releasing carbon dioxide gas.

Common Reagents and Conditions

Acids and Acylating Agents: Used in esterification reactions to form corresponding ester products.

Heat: Applied to induce decomposition, resulting in the release of carbon dioxide.

Major Products Formed

Aplicaciones Científicas De Investigación

Disodium propanedioate hydrate has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent to lyse proteins and carbohydrates in samples.

Catalysis: Serves as a component of catalysts for the synthesis of organic compounds such as drugs and dyes.

Buffer Solutions: Utilized in the preparation of buffer solutions to adjust pH levels in various chemical reactions.

Thermal Energy Storage: Inorganic salt hydrates, including disodium propanedioate hydrate, are explored for their potential in thermal energy storage due to their high energy storage density and good thermal conductivity.

Mecanismo De Acción

The mechanism of action of disodium propanedioate hydrate involves its ability to react with various chemical agents. For instance, in esterification reactions, it reacts with acids and acylating agents to form esters . Additionally, its decomposition at high temperatures releases carbon dioxide, which can be utilized in various industrial processes .

Comparación Con Compuestos Similares

Disodium propanedioate hydrate can be compared with other similar compounds such as:

Sodium Malonate Dibasic Monohydrate: Similar in structure and properties, used in similar applications.

Sodium 1,5-Naphthalenedisulfonate Dibasic: Another disodium salt hydrate with different applications, primarily in the synthesis of dyes and other organic compounds.

Bicinchoninic Acid Disodium Salt Hydrate: Used for protein quantification and forms a purple complex with cuprous ions.

Conclusion

Disodium propanedioate hydrate is a versatile compound with significant applications in organic synthesis, catalysis, buffer preparation, and thermal energy storage. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial processes.

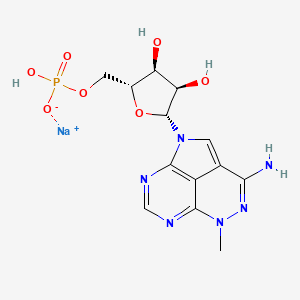

Propiedades

Fórmula molecular |

C3H4Na2O5 |

|---|---|

Peso molecular |

166.04 g/mol |

Nombre IUPAC |

disodium;propanedioate;hydrate |

InChI |

InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 |

Clave InChI |

INIYRMMIDZWSKY-UHFFFAOYSA-L |

SMILES canónico |

C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)

![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)

![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)

![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)

![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)